molecular formula C16H12F2O4 B6410505 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid CAS No. 1261909-76-5

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid

Cat. No.: B6410505
CAS No.: 1261909-76-5
M. Wt: 306.26 g/mol
InChI Key: YIYUUGJCAKJHMN-UHFFFAOYSA-N
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Description

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid is a difluorinated benzoic acid derivative featuring an ethoxycarbonyl substituent on the adjacent phenyl ring. For example, similar compounds like 4-(aminomethyl)-3-fluorobenzoic acid are synthesized via hydrolysis of methyl esters under basic conditions , and boronic acid derivatives (e.g., [4-(ethoxycarbonyl)-3-fluorophenyl]boronic acid) are synthesized for use in Suzuki-Miyaura couplings . The ethoxycarbonyl group likely enhances lipophilicity, while the fluorine atoms modulate electronic properties and metabolic stability, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-ethoxycarbonyl-3-fluorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2O4/c1-2-22-16(21)12-6-3-9(7-14(12)18)11-5-4-10(15(19)20)8-13(11)17/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYUUGJCAKJHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691944
Record name 4'-(Ethoxycarbonyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-76-5
Record name 4'-(Ethoxycarbonyl)-2,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems. For this compound, the strategy involves coupling two fluorinated aromatic units: a benzoic acid derivative and an ethoxycarbonyl-substituted phenylboronic acid.

Preparation of Aryl Halide Component

Ethyl 4-bromo-3-fluorobenzoate serves as the electrophilic partner. Starting with 4-bromo-3-fluorobenzoic acid, esterification is achieved via refluxing with ethanol and sulfuric acid (yield: 80%).

Reaction conditions :

  • 4-Bromo-3-fluorobenzoic acid (15 g), absolute ethanol (60 mL), H₂SO₄ (7.5 mL).

  • Reflux for 7–8 hours, followed by Na₂CO₃ quenching and solvent extraction.

Synthesis of Boronic Acid Component

Ethyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is prepared via Miyaura borylation. Treating ethyl 4-bromo-3-fluorobenzoate with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of KOAc yields the boronic ester.

Key parameters :

  • Pd(dppf)Cl₂ (5 mol%), dioxane, 80°C, 12 hours.

  • Isolation via column chromatography (hexane/ethyl acetate).

Cross-Coupling Reaction

The Suzuki-Miyaura coupling unites the two fragments under palladium catalysis:

Procedure :

  • Ethyl 4-bromo-3-fluorobenzoate (1.0 equiv), boronic ester (1.2 equiv), Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (2.0 equiv), CsF (1.5 equiv), DMF/H₂O (4:1), 90°C, 24 hours.

  • Post-reaction, the mixture is extracted with ethyl acetate, and the product is purified via recrystallization (ethanol/water).

Yield : 65–75%.

Ester Hydrolysis

The ethyl ester of the benzoic acid moiety is selectively hydrolyzed using NaOH (2M) in THF/water (1:1) at 60°C for 6 hours. Acidification with HCl yields the final product.

Purity : >98% (HPLC).

Copper-Catalyzed Ullmann Coupling

Reaction Design

This method adapts copper-mediated coupling, inspired by protocols for 3-phenoxy-4-fluorobenzoic acid. Here, ethyl 4-iodo-3-fluorobenzoate reacts with 3-fluoro-4-hydroxybenzoic acid ethyl ester under Ullmann conditions.

Synthesis of Coupling Partners

  • Ethyl 4-iodo-3-fluorobenzoate : Prepared via iodination of ethyl 4-amino-3-fluorobenzoate using NaNO₂/HCl and KI.

  • 3-Fluoro-4-hydroxybenzoic acid ethyl ester : Obtained by esterification of 3-fluoro-4-hydroxybenzoic acid.

Coupling Reaction

Conditions :

  • Ethyl 4-iodo-3-fluorobenzoate (1.0 equiv), 3-fluoro-4-hydroxybenzoic acid ethyl ester (1.5 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), DMF, 120°C, 48 hours.

  • The reaction mixture is filtered through Celite, and the product is isolated via silica gel chromatography.

Yield : 50–60%.

Demethylation and Ester Hydrolysis

Selective hydrolysis of the benzoic acid ethyl ester proceeds as in Section 1.1.4.

Stepwise Fluorination and Esterification

Sequential Functionalization

This approach introduces fluorine atoms and the ethoxycarbonyl group in a stepwise manner.

Synthesis of 4-Bromo-3-fluorobenzoic Acid

Direct fluorination of 4-bromobenzoic acid using Selectfluor® in acetonitrile at 80°C for 12 hours provides 4-bromo-3-fluorobenzoic acid (yield: 70%).

Esterification and Boronic Acid Formation

Esterification with ethanol/H₂SO₄ followed by Miyaura borylation yields ethyl 4-boronic acid-3-fluorobenzoate.

Introduction of Ethoxycarbonyl Group

A Friedel-Crafts acylation is attempted but proves ineffective due to the deactivating effect of fluorine. Instead, a nucleophilic aromatic substitution (SNAr) with ethyl chloroformate under basic conditions (K₂CO₃, DMF, 100°C) introduces the ethoxycarbonyl group (yield: 40%).

Comparative Analysis of Methods

Method Yield Advantages Challenges
Suzuki-Miyaura Coupling65–75%High regioselectivity, scalabilityRequires expensive Pd catalysts
Ullmann Coupling50–60%Lower cost (Cu catalyst)Long reaction times, moderate yields
Stepwise Functionalization40%No coupling step neededLow efficiency in SNAr step

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-[4-(ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid and its analogs in terms of structure, properties, and applications.

Table 1. Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituents Key Properties/Activities References
Target Compound C₁₆H₁₂F₂O₄ Ethoxycarbonyl, Fluorine (×2) Not explicitly reported; inferred lipophilicity and stability
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid C₁₄H₁₀ClFO₃ Chloro, Methoxy, Fluorine No reported hazards; chloro group may enhance halogen bonding
4-(Aminomethyl)-3-fluorobenzoic acid C₈H₈FNO₂ Aminomethyl, Fluorine Intermediate for HDAC/COX inhibitors; polar due to amine group
[4-(Ethoxycarbonyl)-3-fluorophenyl]boronic acid C₉H₁₀BFO₄ Boronic acid, Ethoxycarbonyl Suzuki coupling reagent; melting point 158–161°C
5-(4-Fluorophenyl)-2-hydroxybenzoic acid C₁₃H₉FO₃ Hydroxy, Fluorophenyl Biphenyl structure; potential solubility challenges due to phenol
4-Bromoacetyl-3-fluorophenylboronic acid C₈H₆BBrFO₃ Bromoacetyl, Boronic acid Reactive toward nucleophiles (e.g., in peptide coupling)

Structural and Functional Differences

  • Ethoxycarbonyl vs. Boronic Acid : The target compound’s ethoxycarbonyl group distinguishes it from boronic acid derivatives (e.g., [4-(ethoxycarbonyl)-3-fluorophenyl]boronic acid), which are tailored for cross-coupling reactions . The benzoic acid moiety in the target compound enhances hydrogen-bonding capacity compared to boronic acids.
  • Aminomethyl Functionality: The amine group in 4-(aminomethyl)-3-fluorobenzoic acid increases polarity, making it suitable for aqueous-phase reactions or as a precursor for amide bond formation in drug discovery .

Physicochemical Properties

  • Lipophilicity : The ethoxycarbonyl group in the target compound likely increases logP compared to hydroxylated analogs (e.g., 5-(4-fluorophenyl)-2-hydroxybenzoic acid) .
  • Thermal Stability : Boronic acid derivatives exhibit higher melting points (~158–161°C) due to crystalline packing, whereas benzoic acids may have lower melting points depending on substituents .

Biological Activity

4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F2O4. Its structure features dual fluorine substitutions and an ethoxycarbonyl group, which are crucial for its biological interactions.

Property Value
Molecular Weight306.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chemical ClassBenzoic acid derivative

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. The compound appears to inhibit specific enzymes involved in inflammatory pathways, which suggests a potential mechanism for reducing pain and inflammation.

  • Mechanism of Action : The compound likely interacts with cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This interaction is crucial for its analgesic effects.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. While the exact mechanisms remain under investigation, it is hypothesized that the dual fluorination may enhance its ability to disrupt cellular processes associated with tumor growth.

  • Case Study : In vitro assays have shown that derivatives of benzoic acid can inhibit cancer cell proliferation. Further research is needed to establish the efficacy of this compound specifically against various cancer cell lines.

Interaction Studies

Interaction studies have revealed that this compound targets several biological enzymes, which are pivotal in modulating inflammatory responses. Understanding these interactions is essential for optimizing its therapeutic potential.

Key Interactions

  • Enzymes : The compound interacts with cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the inflammatory response.
  • Receptors : Potential interactions with nuclear receptors involved in metabolic regulation have also been suggested.

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other benzoic acid derivatives.

Compound Key Features Biological Activity
4-Fluorobenzoic AcidSingle fluorine atomModerate anti-inflammatory activity
4-(Ethoxycarbonyl)-3-fluorobenzoic AcidEthoxycarbonyl groupEnhanced anti-inflammatory properties
This compound Dual fluorination, ethoxycarbonyl groupSignificant anti-inflammatory and potential anticancer activity

Future Directions in Research

Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To clarify the pathways through which the compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorobenzoic acid, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., fluorophenylboronic acids) to introduce aromatic substituents . Optimization involves adjusting catalyst systems (e.g., Pd(PPh₃)₄), base selection (K₂CO₃ or Cs₂CO₃), and solvent polarity (THF or DMF) to improve yields (reported 60–85%) . Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural features of this compound?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR resolves ethoxycarbonyl and benzoic acid groups .
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and confirm molecular weight (theoretical: 306.25 g/mol) .
  • FT-IR : Carboxylic acid (1700–1720 cm⁻¹) and ester (1740–1760 cm⁻¹) stretching vibrations validate functional groups .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

  • Methodology : Solubility screening in DMSO (high), methanol (moderate), and hexane (low) guides solvent selection for reactions. For biological assays, DMSO stock solutions are diluted in aqueous buffers (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular structure of fluorinated benzoic acid derivatives?

  • Methodology : Use SHELXL for small-molecule refinement, focusing on high-resolution data (>1.0 Å) to resolve fluorine positional disorder. Twinning analysis (SHELXT) and Hirshfeld surface calculations address data ambiguities . For example, conflicting C-F bond lengths (1.32–1.38 Å) may arise from thermal motion; TLS refinement improves accuracy .

Q. What strategies are employed to analyze the compound’s interaction with biological targets (e.g., enzymes) using computational and experimental methods?

  • Methodology :

  • Docking Studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2), with scoring functions prioritizing hydrogen bonds with fluorophenyl groups .
  • SPR/Binding Assays : Surface plasmon resonance (SPR) quantifies affinity (KD values), while fluorescence polarization assays validate competitive inhibition .

Q. How can researchers differentiate between ester hydrolysis byproducts and desired products during synthesis?

  • Methodology : LC-MS monitors reaction progress, identifying hydrolysis products (e.g., free carboxylic acids) via [M-H]⁻ ions. Kinetic studies under varying pH (4–10) and temperature (25–80°C) conditions quantify hydrolysis rates. Protecting groups (e.g., tert-butyl esters) mitigate premature cleavage .

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